2-[3-(cyclohexylmethoxy)phenyl]acetic Acid
Overview
Description
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is an organic compound that features a phenylacetic acid core with a cyclohexylmethyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid typically involves the reaction of phenylacetic acid with cyclohexylmethanol under acidic conditions to form the ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of cyclohexylmethyloxy-benzaldehyde or cyclohexylmethyloxy-benzoic acid.
Reduction: Formation of cyclohexylmethyloxy-phenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the cyclohexylmethyloxy substituent.
Cyclohexylacetic acid: Lacks the phenyl ring but contains the cyclohexyl group.
Benzylacetic acid: Contains a benzyl group instead of the cyclohexylmethyloxy group.
Uniqueness
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is unique due to the presence of both the phenylacetic acid core and the cyclohexylmethyloxy substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[3-(cyclohexylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,16,17) |
InChI Key |
QVJOWXCKCYIWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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